3-methyl-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde
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Overview
Description
3-methyl-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by a methyl group at the third position, an isopropyl group at the first position, and an aldehyde group at the fifth position of the pyrazole ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde can be achieved through several methods:
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Cyclization Reactions: : One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
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Direct Formylation: : Another method involves the direct formylation of 3-methyl-1-(propan-2-yl)-1H-pyrazole using formylating agents such as Vilsmeier-Haack reagent (DMF and POCl3) to introduce the aldehyde group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclization reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the formylation step.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), nitro compounds (NO2)
Major Products Formed
Oxidation: 3-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid
Reduction: 3-methyl-1-(propan-2-yl)-1H-pyrazole-5-methanol
Substitution: Various substituted pyrazole derivatives depending on the substituent introduced
Scientific Research Applications
3-methyl-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-methyl-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pyrazole ring can interact with various receptors and enzymes, modulating their function and leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-(propan-2-yl)-1H-pyrazole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde: Lacks the methyl group at the third position, which may affect its steric and electronic properties.
Uniqueness
3-methyl-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde is unique due to the presence of both the aldehyde and methyl groups, which confer specific reactivity and biological activity
Properties
Molecular Formula |
C8H12N2O |
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Molecular Weight |
152.19 g/mol |
IUPAC Name |
5-methyl-2-propan-2-ylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C8H12N2O/c1-6(2)10-8(5-11)4-7(3)9-10/h4-6H,1-3H3 |
InChI Key |
WESOFYYHUJEHHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C=O)C(C)C |
Origin of Product |
United States |
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